molecular formula C10H11ClN4O4 B1219661 6-Chloropurine riboside CAS No. 2004-06-0

6-Chloropurine riboside

Cat. No.: B1219661
CAS No.: 2004-06-0
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-UHFFFAOYSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

6-Chloropurine riboside primarily targets inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is crucial in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound disrupts the production of guanine nucleotides, affecting cell proliferation and survival .

Mode of Action

this compound is converted into its active form, this compound monophosphate, within the cell. This active form competes with inosine monophosphate (IMP) for binding to IMPDH. By inhibiting IMPDH, the compound reduces the conversion of IMP to xanthosine monophosphate (XMP), thereby decreasing the synthesis of guanine nucleotides . This inhibition leads to a reduction in DNA and RNA synthesis, ultimately affecting cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine nucleotide biosynthesis pathway . By inhibiting IMPDH, the compound disrupts the production of guanine nucleotides, which are vital for various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis . The downstream effects include reduced cellular proliferation and potential induction of apoptosis in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes intracellular phosphorylation to form its active monophosphate derivative . The metabolism of this compound primarily occurs in the liver, where it is further processed and eventually excreted via the kidneys . The bioavailability of the compound is influenced by its absorption rate and metabolic stability .

Result of Action

At the molecular level, the inhibition of IMPDH by this compound leads to a decrease in guanine nucleotide synthesis. This reduction affects DNA and RNA synthesis, resulting in decreased cell proliferation and potential cell death . At the cellular level, the compound’s action can lead to the inhibition of tumor growth and the suppression of immune cell proliferation, making it a potential candidate for anticancer and immunosuppressive therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical compounds. For instance, acidic or basic conditions can affect the stability of the compound, potentially altering its bioavailability and effectiveness . Additionally, interactions with other drugs or metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .

: DrugBank : Sigma-Aldrich

Safety and Hazards

6-Chloropurine riboside may cause eye, skin, and respiratory tract irritation . It is harmful if swallowed . It should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is incompatible with strong oxidizing agents .

Future Directions

6-Chloropurine riboside is used in various research studies, particularly in the study of the kinetics and substrate specificity of adenosine deaminase . It is also used in the synthesis of nucleoside derivatives . The future directions of this compound could involve further exploration of its potential applications in biochemical research.

Biochemical Analysis

Biochemical Properties

6-Chloropurine riboside plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and substrate specificity. It is used as a purine substrate analog in studies involving enzymes such as adenosine deaminase, inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic ribonuclease A . These interactions are crucial for understanding the enzyme’s function and the biochemical pathways they are involved in.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impair the viability of both normal and neoplastic human cells . This compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a purine substrate analog, inhibiting or activating enzymes such as inosine monophosphate dehydrogenase (IMPDH) and adenosine deaminase . These interactions lead to changes in gene expression and cellular metabolism, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental studies. The compound is soluble in water and should be kept away from heat and humidity to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) and adenosine deaminase, affecting metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with various biomolecules, affecting its localization and accumulation within cells . These interactions are important for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its molecular mechanism and biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropurine riboside can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with a ribose derivative under specific conditions. For instance, the condensation of 6-chloropurine with a protected ribose derivative, followed by deprotection, yields this compound . Another method involves the use of thermophilic microorganisms, such as Geobacillus stearothermophilus, which can biosynthesize this compound with high conversion rates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine riboside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Oxidation and Reduction: These reactions can modify the purine base or the ribose moiety.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 6-aminopurine riboside, while oxidation can produce ribonolactone derivatives .

Comparison with Similar Compounds

  • 6-Mercaptopurine riboside
  • 6-Methylmercaptopurine riboside
  • 2-Amino-6-chloropurine
  • 6-Chloropurine

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJGHCQQPETRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862810
Record name 6-Chloro-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7596-60-3, 5399-87-1, 2004-06-0
Record name NSC407185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropurine riboside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-ribofuranosyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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